3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide
Description
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at position 3 of the thiophene ring. The sulfamoyl moiety is substituted with a methyl group and a 4-chlorophenyl ring, while the carboxamide nitrogen is linked to a cyclooctyl group.
The cyclooctyl group confers significant steric bulk and lipophilicity, distinguishing it from aryl-substituted analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclooctylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S2/c1-23(17-11-9-15(21)10-12-17)28(25,26)18-13-14-27-19(18)20(24)22-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZQXSUFPPRTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorophenyl moiety can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: Its unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Molecular Data
*Calculated based on structural data.
Analysis of Substituent Effects
Sulfur Functional Group Variations
- For example, the 3,4-dimethoxyphenyl analog () combines sulfamoyl H-bonding with methoxy group polarity, favoring aqueous solubility.
- Sulfonyl (SO₂): Found in and , this group lacks H-bond donors, reducing polarity and possibly membrane permeability. The benzyl-sulfonyl analog () shows lower molecular weight (405.91 vs. ~460 g/mol for the target), suggesting reduced steric hindrance.
Amide Substituent Variations
- Aryl Groups: Most analogs (e.g., ) use substituted phenyl rings (e.g., methyl, methoxy, chloro) on the amide nitrogen. For instance, 3,4-dimethoxyphenyl () increases polarity, while 4-ethylphenyl () enhances lipophilicity.
Thiophene Ring Modifications
Hypothetical Physicochemical and Pharmacokinetic Trends
- Solubility : Analogs with polar groups (e.g., methoxy in ) are expected to have higher aqueous solubility than the target compound’s cyclooctyl derivative.
- Metabolic Stability : Bulky substituents like cyclooctyl may slow metabolic degradation by cytochrome P450 enzymes compared to smaller aryl groups.
- Binding Affinity: Sulfamoyl-containing analogs (e.g., ) may exhibit stronger interactions with targets requiring H-bond donors, such as enzymes or receptors.
Biological Activity
The compound 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclooctylthiophene-2-carboxamide is a novel sulfamoyl derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, specifically focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Thiophene ring with a carboxamide functional group.
- Substituents : A sulfamoyl group attached to a cyclooctyl moiety and a para-chlorophenyl group.
Biological Activity Overview
Research indicates that compounds with sulfamoyl groups often exhibit significant biological activities, including antibacterial and enzyme inhibitory effects. The following sections detail the specific activities associated with this compound based on available studies.
Antibacterial Activity
Antibacterial screening has shown that compounds with similar structures possess varying degrees of activity against different bacterial strains. For instance, a study found that derivatives with the sulfamoyl moiety exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The potential mechanism of action may involve interference with bacterial cell wall synthesis or function.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
Inhibition studies have shown that this compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The significance of these findings lies in the potential therapeutic applications for conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
IC50 Values for Enzyme Inhibition
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These values indicate strong inhibitory potential compared to standard reference compounds, suggesting that further investigation into the pharmacological applications of this compound is warranted.
Binding Interactions
Fluorescence quenching studies have been employed to evaluate the binding interactions of the compound with bovine serum albumin (BSA). These interactions are crucial for understanding the bioavailability and pharmacokinetics of the drug.
BSA Binding Studies
- Method : Fluorometric titration was performed using BSA solutions.
- Findings : The compound displayed significant quenching effects, indicating strong binding affinity to BSA, which is essential for drug transport in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing context for the potential applications of this compound:
- Antibacterial Efficacy : A study demonstrated that sulfamoyl derivatives showed promising antibacterial effects against various pathogens, suggesting a broad spectrum of activity.
- Enzyme Inhibition : Research highlighted that compounds containing thiophene and sulfamoyl functionalities exhibited significant inhibition against urease, which is critical for developing new treatments for infections caused by urease-producing bacteria.
- Therapeutic Potential : The combination of antibacterial and enzyme inhibitory activities positions this compound as a candidate for further development in treating infectious diseases and related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
